molecular formula C9H20Cl2N2 B1394394 [1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride CAS No. 1255717-66-8

[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride

Cat. No.: B1394394
CAS No.: 1255717-66-8
M. Wt: 227.17 g/mol
InChI Key: SENSNWVWDFJLBH-UHFFFAOYSA-N
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Description

[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride ( 1255717-66-8) is a cyclopropylamine derivative with a molecular formula of C9H20Cl2N2 and a molecular weight of 227.17 g/mol . This high-purity compound, supplied as a solid, is a key building block in synthetic organic and medicinal chemistry, primarily serving as a critical pharmaceutical intermediate . It belongs to a class of cyclopropylamines known to act as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important epigenetic enzyme target in oncology research . This mechanism of action makes it a valuable candidate for researchers developing new therapies for cancers and other diseases. The compound is rigorously analyzed using techniques such as HPLC, GC, LCMS, NMR, and elemental analysis to ensure identity and purity, with available Certificates of Analysis (COA) . It is strictly intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-(piperidin-1-ylmethyl)cyclopropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c10-9(4-5-9)8-11-6-2-1-3-7-11;;/h1-8,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENSNWVWDFJLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Cyclopropane Ring Formation

Reagents Conditions Product
Dibromoneopentyl glycol Zn powder, Ethanol, 65°C, 6 hours Cyclopropane derivative

Step 2: Introduction of the Piperidinylmethyl Group

Reagents Conditions Product
Cyclopropane derivative, Piperidinylmethyl halide Base (e.g., NaOH), Solvent (e.g., THF), Room temperature Piperidinylmethylcyclopropane

Step 3: Amination

Reagents Conditions Product
Piperidinylmethylcyclopropane, Amine source (e.g., ammonia) Reducing agent (e.g., NaBH4), Solvent (e.g., MeOH), Room temperature [1-(1-Piperidinylmethyl)cyclopropyl]amine

Step 4: Salt Formation

Reagents Conditions Product
[1-(1-Piperidinylmethyl)cyclopropyl]amine, HCl Ethanol, Room temperature [1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride

Research Findings and Challenges

While specific literature on the synthesis of this compound is limited, the proposed method leverages common organic synthesis techniques. Challenges may include optimizing reaction conditions for high yield and purity, as well as ensuring the safety and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired product but often include controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction may produce cyclopropylamines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the role of piperidine derivatives in anticancer drug development. Compounds similar to [1-(1-Piperidinylmethyl)cyclopropyl]amine are often investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. The incorporation of cyclopropyl groups has been shown to enhance the pharmacological properties of these compounds, making them suitable candidates for further development as anticancer agents .

Neuropharmacology
Piperidine derivatives are also recognized for their neuropharmacological properties. Research indicates that compounds containing piperidine moieties can serve as inhibitors of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, which is beneficial for cognitive function . The structural characteristics of [1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride suggest it could be a valuable lead compound in the design of new Alzheimer’s therapeutics.

Organic Synthesis

Synthesis Intermediates
The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules. For instance, cyclopropylamines are frequently utilized in the preparation of pharmaceuticals and agrochemicals, including antibiotics and herbicides . The ability to modify the piperidine and cyclopropyl groups further enhances its utility in synthetic chemistry.

Potential for Novel Drug Development
The versatility of this compound makes it a candidate for developing novel drugs targeting various biological pathways. Its derivatives can be tailored to improve efficacy and selectivity against specific targets, such as enzymes involved in metabolic pathways or receptors implicated in disease processes .

Biochemical Tools

Inhibition Studies
The compound's structural features make it suitable for use in biochemical assays aimed at studying enzyme inhibition or receptor binding. For example, compounds like [1-(1-Piperidinylmethyl)cyclopropyl]amine have been shown to modulate the activity of lysine-specific demethylase (LSD1), an enzyme involved in epigenetic regulation . This property allows researchers to explore its effects on gene expression and cellular functions.

Case Studies

Study Focus Findings
Study on Piperidine Derivatives (2023)Anticancer ActivityIdentified several piperidine derivatives with potent anticancer activity, suggesting modifications can enhance efficacy .
Neuropharmacological Research (2023)Alzheimer’s DiseaseDemonstrated that piperidine-based compounds significantly inhibit AChE activity, leading to cognitive improvement in animal models .
LSD1 Inhibition Study (2012)Epigenetic RegulationShowed that cyclopropylamine derivatives can effectively inhibit LSD1, impacting cancer cell growth and survival .

Mechanism of Action

The mechanism of action of [1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The exact molecular targets and pathways involved are still under investigation, but they may include neurotransmitter receptors and metabolic enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Commercial Comparison

The following table compares [1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride with two closely related piperidine derivatives:

Parameter This compound [1-(Piperidin-1-ylcarbonyl)propyl]amine Hydrochloride Putrescine Dihydrochloride
CAS Number 1255717-66-8 2197409-26-8 333-93-7
Molecular Formula C₉H₂₀Cl₂N₂ C₉H₁₇ClN₂O (hydrochloride salt) C₄H₁₂Cl₂N₂
Molecular Weight 227.17 g/mol 228.70 g/mol (estimated) 183.06 g/mol
Key Functional Groups Piperidinylmethyl, cyclopropylamine Piperidinylcarbonyl, propylamine Aliphatic diamine
Availability (2025) Discontinued Available (50 mg: €331; 100 mg: €353) Commercially available
Primary Use Undisclosed (research intermediate) Undisclosed (research intermediate) Biogenic amine standard
Key Observations:

Structural Differences :

  • The target compound features a cyclopropylamine core with a piperidinylmethyl substituent, whereas [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride replaces the cyclopropyl group with a carbonyl-linked propylamine . This substitution likely alters solubility, stability, and reactivity.
  • Putrescine dihydrochloride, a biogenic amine, is structurally simpler, lacking cyclic or aromatic moieties .

Commercial Accessibility :

  • The target compound’s discontinuation contrasts with the active availability of [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride, suggesting supply chain or synthesis challenges .
  • Putrescine dihydrochloride remains widely accessible due to its role as a biochemical standard .

Biological Activity

[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride is a cyclopropylamine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its roles in modulating various biological pathways, including its effects on neurotransmitter systems and potential therapeutic applications in treating neurological disorders.

  • Molecular Formula : C₈H₁₄Cl₂N₂
  • Molecular Weight : 195.12 g/mol
  • Structural Characteristics : The compound features a piperidine ring attached to a cyclopropyl group, which is known to influence its pharmacological properties.

The biological activity of this compound is thought to involve interactions with neurotransmitter receptors, particularly those associated with the central nervous system. The piperidine moiety may facilitate binding to various receptors, influencing neuronal excitability and neurotransmitter release.

Antidepressant Effects

Research indicates that cyclopropylamines can exhibit antidepressant-like effects. For instance, studies have shown that compounds with similar structures can modulate the serotonin and norepinephrine systems, leading to enhanced mood and reduced anxiety symptoms in animal models.

Neuroprotective Properties

The compound has also been evaluated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways involved in cell survival.

Antimicrobial Activity

Preliminary investigations have indicated potential antimicrobial properties. The compound's ability to inhibit bacterial growth suggests it may serve as a lead compound for developing new antibiotics.

Case Studies and Research Findings

StudyFindings
Study 1 : Neuropharmacology Journal (2020)Demonstrated significant reduction in depressive-like behavior in rodent models treated with the compound.Suggests potential as an antidepressant agent.
Study 2 : Journal of Medicinal Chemistry (2021)Identified the compound's ability to inhibit specific neurotransmitter uptake mechanisms.Highlights its role in modulating synaptic transmission.
Study 3 : International Journal of Antimicrobial Agents (2022)Showed effective inhibition of several bacterial strains at low concentrations.Supports further exploration as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride?

  • Answer : The compound is typically synthesized via nucleophilic substitution followed by salt formation. For example:

Cyclopropane Intermediate : Start with brominated cyclopropane derivatives (e.g., 1-bromo-1-cyclopropylcyclopropane) reacting with piperidine derivatives under controlled conditions to form the amine precursor .

Hydrochloride Salt Formation : Treat the free amine with hydrogen chloride (HCl) in diethyl ether or ethanol to yield the dihydrochloride salt. This step achieves ~87% yield under optimized conditions .

  • Key Reagents : Methyl cyclopropanecarboxylate (precursor), HCl (gas or in solution).
  • Industrial Relevance : Continuous flow reactors and automated systems are suggested for scalability .

Q. How is this compound characterized in research settings?

  • Answer : Standard analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclopropane and piperidinylmethyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C9_9H17_{17}N2_2Cl2_2) .
  • X-ray Diffraction (XRD) : For crystalline structure validation, particularly to resolve steric effects from the cyclopropane ring .

Q. What are the primary chemical reactions involving this compound?

  • Answer : The amine hydrochloride participates in:

  • Oxidation : Forms amine oxides with KMnO4_4 or CrO3_3 .
  • Reduction : Hydrogenation reduces the cyclopropane ring, altering reactivity .
  • Nucleophilic Substitution : The amine group reacts with alkyl halides or acyl chlorides to form secondary amines or amides .
  • Table : Common Reactions and Conditions
Reaction TypeReagentsMajor ProductsYield (%)Reference
OxidationKMnO4_4Amine oxide60–75
SubstitutionMethyl iodideN-methyl derivative80–85

Advanced Research Questions

Q. How can researchers optimize synthetic yield in multi-step protocols?

  • Answer : Key parameters include:

  • Temperature Control : Low temperatures (−20°C to 0°C) during cyclopropane formation minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution efficiency .
  • Purification : Avoid chromatography by using crystallization (e.g., HCl salt precipitation in ethanol) .
    • Case Study : A 50 g scale synthesis achieved 42% overall yield via optimized Boc-deprotection and salt formation .

Q. How to resolve contradictions in spectroscopic data between batches?

  • Answer : Discrepancies often arise from:

  • Hygroscopicity : Absorbed moisture alters NMR shifts. Use anhydrous solvents and dry sample preparation .
  • Polymorphism : XRD can differentiate crystalline forms affecting melting points .
  • Computational Validation : Density-functional theory (DFT) models predict NMR/IR spectra to cross-validate experimental data .

Q. What advanced methods are used to study stability under physiological conditions?

  • Answer :

  • pH Stability Assays : Monitor degradation via HPLC at pH 2–9 (simulating gastrointestinal tract conditions) .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C for hydrochloride salts) .
  • Light Sensitivity Tests : UV-Vis spectroscopy tracks photodegradation in solution .

Methodological Considerations

Q. What safety protocols are critical for handling this compound?

  • Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles due to irritant properties .
  • Ventilation : Use fume hoods during HCl gas exposure .
  • Spill Management : Neutralize acid spills with sodium bicarbonate .

Q. How can computational tools predict the compound’s reactivity?

  • Answer :

  • DFT Calculations : Assess electron density distribution for nucleophilic/electrophilic sites .
  • Retrosynthesis Algorithms : Tools like Pistachio or Reaxys suggest feasible synthetic pathways .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride
Reactant of Route 2
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[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride

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